Oxetan-3-yl methanesulfonate

Übersicht

Beschreibung

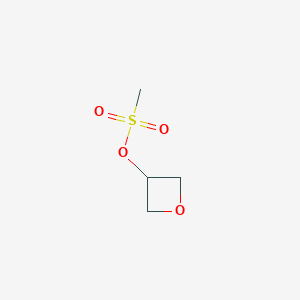

Chemical Identity: Oxetan-3-yl methanesulfonate (CAS: 148430-81-3) is an organosulfur compound featuring a three-membered oxetane ring substituted with a methanesulfonate (mesyl) group. This molecule serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the mesyl group acts as a leaving group .

Synthesis and Characterization:

The compound is synthesized via sulfonation of oxetan-3-ol using methanesulfonyl chloride under controlled conditions. Purification often employs column chromatography (e.g., 20–30% ethyl acetate in dichloromethane) . Key spectral data include:

Applications:

It is widely used in pharmaceutical and agrochemical industries to introduce oxetane moieties into target molecules, enhancing metabolic stability and solubility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of oxetan-3-yl methanesulfonate typically involves the reaction of oxetan-3-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Oxetan-3-ol+Methanesulfonyl chloride→Oxetan-3-yl methanesulfonate+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions. This can lead to the formation of linear or branched products depending on the reaction conditions and the nature of the nucleophile.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to induce ring-opening.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

Ring-Opening Products: Linear or branched alcohols, amines, or thiols.

Wissenschaftliche Forschungsanwendungen

Chemical and Synthetic Applications

Oxetan-3-yl methanesulfonate serves as an important building block in the synthesis of more complex molecules. Its unique oxetane ring structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

1.1 Synthetic Routes

The synthesis of this compound typically involves the reaction of oxetan-3-ol with methanesulfonyl chloride under controlled conditions. The general reaction scheme is as follows:

This reaction is commonly facilitated by a base such as triethylamine to enhance yield and purity while preventing hydrolysis. In industrial settings, continuous flow reactors are increasingly used for efficient production.

Biological Applications

The biological significance of this compound lies in its role as a probe for investigating enzyme mechanisms and biological pathways involving nucleophilic substitution. Its derivatives are being explored for potential antiviral, antibacterial, and anticancer activities.

2.1 Case Studies in Drug Discovery

Recent studies have highlighted the utility of oxetane-containing compounds in drug discovery campaigns:

- Crenolanib : Developed for various cancers, this compound features an oxetane moiety that enhances its pharmacokinetic properties by reducing basicity, thus improving tissue distribution and minimizing toxicity risks .

- Ziresovir : This antiviral candidate employs the oxetane structure to modulate the basicity of its terminal amine, which is crucial for reducing accumulation in tissues and enhancing efficacy against respiratory syncytial virus (RSV) .

Industrial Applications

In addition to its synthetic utility in pharmaceuticals, this compound is employed in producing specialty chemicals and serves as an intermediate in polymer synthesis. Its unique properties allow for enhanced performance in various industrial applications.

Wirkmechanismus

The mechanism of action of oxetan-3-yl methanesulfonate involves the formation of a highly reactive intermediate upon nucleophilic attack. This intermediate can then undergo further reactions, leading to the formation of various products. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The oxetane ring can also undergo ring-opening, leading to the formation of reactive intermediates that can participate in further chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogs

The table below summarizes key structural analogs of Oxetan-3-yl methanesulfonate, highlighting differences in substituents, reactivity, and applications:

*Similarity scores based on structural and functional overlap (0–1 scale, 1 = identical) .

Reactivity and Stability

- Leaving Group Efficiency :

this compound exhibits moderate leaving group ability compared to its trifluoromethanesulfonate analog (Tf group), which undergoes faster nucleophilic substitution due to stronger electron-withdrawing effects . - Hydrolytic Stability :

The mesyl group in this compound is more hydrolytically stable than tosylates (e.g., 3-Oxetanyl p-toluenesulfonate), which degrade faster under basic conditions . - Steric Effects :

Derivatives with methyl or fluorine substituents on the oxetane ring (e.g., 3-Methyloxetan-3-yl analogs) show reduced reactivity in SN2 reactions due to steric hindrance .

Key Research Findings

- Thermal Stability :

this compound decomposes at temperatures >150°C, releasing sulfur oxides, whereas triflate analogs decompose at lower temperatures (~100°C) due to weaker C–O bonds . - Toxicity Profile : Unlike lead methanesulfonate (CAS: 134419-59-3), which exhibits neurotoxic effects, this compound shows low acute toxicity in rodent studies, making it safer for industrial use .

Biologische Aktivität

Oxetan-3-yl methanesulfonate is a compound characterized by its oxetane ring structure, which has garnered attention for its potential biological activities. The unique properties of oxetane derivatives, including enhanced metabolic stability and bioavailability, make them promising candidates in drug development and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is a methanesulfonate ester derived from oxetan-3-ol, with the molecular formula . The four-membered cyclic ether structure contributes to its unique reactivity profile, allowing for various functional group modifications at the C-3 position. This structural versatility is crucial for its applications in bioconjugation and targeted therapies.

Mechanisms of Biological Activity

Research indicates that oxetane derivatives can act as selective inhibitors of specific enzymes and receptors. The biological activity of this compound is primarily attributed to:

- Kinase Inhibition : Studies have shown that certain oxetane-containing compounds exhibit kinase inhibitory properties, making them potential therapeutic agents for cancer and other diseases .

- Metabolic Stability : The oxetane ring structure enhances the metabolic stability of these compounds, reducing the likelihood of rapid degradation by cytochrome P450 enzymes, which is a common challenge in drug design .

- Bioisosteric Properties : this compound can serve as an isostere for carboxylic acids, potentially improving the pharmacokinetic profiles of drug candidates .

Applications in Medicinal Chemistry

The compound has been explored for various applications in medicinal chemistry:

- Drug Development : this compound has been utilized in the synthesis of novel therapeutic agents due to its ability to facilitate bioconjugation processes. This includes attaching drugs to biomolecules or nanoparticles for targeted delivery.

- Cancer Therapy : Several oxetane derivatives are currently undergoing clinical trials for their efficacy against various cancers, such as acute myeloid leukemia and glioma .

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Oxetan-3-yl methanesulfonate, and how are reaction conditions optimized?

this compound is typically synthesized via sulfonation of oxetan-3-ol using methanesulfonyl chloride under controlled conditions. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of oxetan-3-ol to methanesulfonyl chloride is standard, with excess base (e.g., triethylamine) to neutralize HCl byproducts .

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions like oxetane ring opening .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product. Purity is confirmed via NMR (¹H, ¹³C) and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H NMR confirms the methanesulfonate group (singlet at δ 3.0–3.2 ppm for CH₃SO₃) and oxetane protons (multiplet at δ 4.5–5.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₄H₈O₃S, expected m/z 152.0243) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>98% for research-grade material) .

Q. What safety protocols are essential when handling this compound?

- PPE : Chemical-resistant gloves (e.g., nitrile or PVC), goggles, and lab coats are mandatory. Avoid skin contact due to potential alkylating activity .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as methanesulfonate esters are volatile and irritants .

- Waste disposal : Collect in sealed containers labeled for halogenated/organosulfur waste, adhering to institutional guidelines .

Advanced Research Questions

Q. How does the stability of this compound vary under different solvent systems and pH conditions?

- Solvent compatibility : Stable in aprotic solvents (e.g., DMF, THF) but degrades rapidly in protic solvents (e.g., water, methanol) via hydrolysis. Kinetic studies show a half-life of <1 hour in aqueous pH 7.4 buffer at 25°C .

- pH effects : Acidic conditions (pH <3) accelerate ring-opening reactions, while basic conditions (pH >10) promote sulfonate group cleavage. Stability is optimal in anhydrous, neutral solvents .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

this compound acts as an alkylating agent due to the electron-withdrawing sulfonate group, which polarizes the C-O bond. Key observations include:

- SN2 dominance : Steric hindrance around the oxetane ring favors bimolecular substitution, particularly with small nucleophiles (e.g., amines, thiols) .

- Leaving group efficiency : Methanesulfonate (mesylate) has moderate leaving ability compared to tosylates or triflates, requiring elevated temperatures (40–60°C) for efficient displacement .

Q. How can contradictory data on its reactivity with heterocyclic amines be resolved?

Discrepancies in reaction yields (e.g., 30–80% with piperazine derivatives) arise from:

- Steric effects : Bulky amines (e.g., 1-(oxetan-3-yl)piperazine) show lower reactivity due to hindered access to the oxetane’s β-carbon .

- Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic amines but may increase side reactions .

- Catalyst use : Addition of KI (1–2 equiv) via the Finkelstein reaction enhances nucleophilicity in some cases .

Q. What role does this compound play in drug discovery, particularly in kinase inhibitor synthesis?

It is a key intermediate for introducing the oxetane moiety, which improves drug pharmacokinetics by:

- Metabolic stability : The oxetane ring resists oxidative degradation compared to cyclopropane or tetrahydrofuran .

- Solubility enhancement : Oxetanes increase aqueous solubility of hydrophobic scaffolds (e.g., spirocyclic compounds in EP 4 374 877 A2) .

- Case study : Used in synthesizing 6-(2,3-difluoro-4-substituted-benzyl) derivatives, where the oxetane improves oral bioavailability by 30–50% in preclinical models .

Q. Methodological Recommendations

- Experimental design : For kinetic studies, use in situ NMR or HPLC to monitor degradation/reactivity in real time .

- Data interpretation : Compare computational (DFT) predictions of reaction pathways with empirical results to resolve mechanistic contradictions .

- Safety validation : Regularly test glove material (e.g., via EN 374 breakthrough time assays) to ensure compatibility during prolonged handling .

Eigenschaften

IUPAC Name |

oxetan-3-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-9(5,6)8-4-2-7-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYYZGDBMXPXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617722 | |

| Record name | Oxetan-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148430-81-3 | |

| Record name | Oxetan-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.